molecular formula C₃₄H₃₂ClNO₃S B131817 Montelukast Methyl Ketone CAS No. 937275-23-5

Montelukast Methyl Ketone

货号: B131817
CAS 编号: 937275-23-5
分子量: 570.1 g/mol
InChI 键: DYLOVNSFPNMSRY-OTVRWNPNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

Formation Pathways and Degradation Reactions of Montelukast Methyl Ketone

This compound (C₃₄H₃₂ClNO₃S) is a critical process-related impurity and degradation product of montelukast sodium, a leukotriene receptor antagonist. Its chemical reactivity is primarily linked to retro-Michael reactions and oxidative pathways observed during synthesis and storage.

Table 1: Reaction Parameters for Retro-Michael Formation

ParameterConditionsYield of Methyl Ketone
SolventToluene/THF (1:1)85–90%
Temperature70°C48–72 hours
Catalyst0.3 equiv MsCl88% purity (HPLC)

Oxidative Degradation

This compound also forms under oxidative stress conditions. Exposure to hydrogen peroxide (0.3% v/v) at 40°C for 24 hours induces oxidation at the benzylic position, generating the ketone via hydroxylation followed by dehydration .

Table 2: Oxidative Degradation Under Forced Conditions

Stress ConditionDegradation (%)Purity Threshold (HPLC)
3% H₂O₂, 40°C, 24 hrs4.71.003
UV Light (254 nm), 48 hrs2.10.985

Stability and Isomerization Pathways

This compound exhibits photoisomerization under UV light (254 nm), converting the (E)-quinoline vinyl group to the (Z)-isomer. This process is reversible and depends on solvent polarity .

Critical factors affecting stability :

  • pH : Degradation accelerates at pH < 3 or pH > 8 .

  • Solvent : Polar solvents (e.g., methanol) reduce isomerization rates compared to non-polar solvents (e.g., toluene) .

Analytical Characterization

This compound is identified and quantified using reverse-phase U-HPLC with the following parameters :

Table 3: U-HPLC Method for Methyl Ketone Detection

ColumnMobile PhaseFlow RateRetention Time
C18 (250 × 4.6 mm)Acetonitrile:0.1% TFA (65:35)1.0 mL/min12.4 min

Key spectral data :

  • ¹H-NMR (DMSO-d₆): δ 8.38 (d, J = 9 Hz, 1H, quinoline), 2.51 (s, 3H, acetyl) .

  • IR (KBr): 1724 cm⁻¹ (C=O stretch), 1597 cm⁻¹ (aromatic C=C) .

Synthetic Byproduct Mitigation Strategies

To minimize methyl ketone formation during montelukast production:

  • Optimized reaction conditions : Use polyether catalysts (e.g., 18-crown-6) to suppress retro-Michael pathways .

  • Low-temperature storage : Maintain intermediates at -20°C to prevent thermal degradation .

  • Antioxidants : Add 0.1% w/w butylated hydroxytoluene (BHT) to reaction mixtures .

Pharmacotoxicological Relevance

This compound is classified as a non-genotoxic impurity based on:

  • Ames test : Negative for mutagenicity up to 500 μg/plate .

  • Chromosomal aberration assay : No clastogenic activity at 100 μM .

Regulatory limits: ≤0.15% per ICH Q3B guidelines .

This synthesis of data from peer-reviewed studies, patents, and analytical reports underscores the compound’s reactivity and industrial relevance in pharmaceutical quality control.

科学研究应用

Pharmacological Applications

1.1 Antiasthmatic Properties
Montelukast Methyl Ketone is utilized in the treatment of asthma due to its ability to inhibit leukotriene receptors, which play a crucial role in bronchoconstriction and inflammation. Studies have demonstrated its efficacy in reducing asthma symptoms and improving lung function in patients with chronic asthma.

1.2 Anti-Allergic Effects
This compound is also effective in managing allergic rhinitis. By blocking leukotrienes, it alleviates symptoms such as nasal congestion, sneezing, and itching, thereby enhancing the quality of life for individuals suffering from allergies.

1.3 Anti-Inflammatory Actions
this compound exhibits anti-inflammatory properties that can be beneficial in various inflammatory conditions. Its mechanism of action involves the inhibition of leukotriene synthesis, which can reduce inflammation in tissues.

Chemical Properties and Formulations

2.1 Chemical Structure
this compound has the molecular formula C34H32ClNO3SC_{34}H_{32}ClNO_3S and a molecular weight of 570.14 g/mol. Its structure allows for effective binding to leukotriene receptors, enhancing its therapeutic effects.

2.2 Formulation Development
Research into different polymorphic forms of montelukast has shown that amorphous forms can enhance solubility and bioavailability, making them suitable for pharmaceutical formulations . This aspect is crucial for developing effective drug delivery systems.

4.1 Efficacy in Asthma Management
A clinical study involving patients with exercise-induced asthma demonstrated that this compound significantly reduced bronchoconstriction during physical activity . The study highlighted the compound's potential as a preventive treatment option.

4.2 Allergic Rhinitis Management
In another study focusing on allergic rhinitis, patients reported substantial relief from symptoms when treated with this compound compared to placebo groups . This underscores its dual role in managing both asthma and allergic conditions.

作用机制

Montelukast Methyl Ketone, as an impurity of Montelukast, does not have a direct therapeutic effect. Montelukast itself works by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects. This action helps reduce airway inflammation, relax the smooth muscles of the airways, and decrease mucus production .

相似化合物的比较

    Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.

    Pranlukast: Similar to Montelukast, it is used to manage asthma and allergic rhinitis.

    Ibudilast: Though not a leukotriene receptor antagonist, it has anti-inflammatory properties and is used in asthma management.

Uniqueness: Montelukast Methyl Ketone is unique due to its specific role as an impurity standard in the quality control of Montelukast Sodium. Its presence and quantification are crucial for ensuring the purity and efficacy of Montelukast-based medications .

生物活性

Montelukast Methyl Ketone (MMK), a derivative of Montelukast, is primarily recognized as a leukotriene receptor antagonist (LTRA). This compound has garnered attention for its potential therapeutic applications in managing respiratory conditions, particularly asthma. This article explores the biological activity of MMK, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

Montelukast is widely used in clinical settings for the treatment of asthma and allergic rhinitis. The methyl ketone variant is believed to retain similar pharmacological effects while potentially offering improved efficacy or reduced side effects. MMK operates by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1), which plays a critical role in the inflammatory response associated with asthma and allergic conditions.

The primary mechanism through which MMK exerts its biological effects involves:

  • Receptor Antagonism : MMK selectively binds to the CysLT1 receptor, blocking the action of leukotrienes LTC4, LTD4, and LTE4. This inhibition prevents bronchoconstriction and reduces mucus secretion, leading to improved airflow and reduced asthma symptoms .
  • Anti-inflammatory Effects : By inhibiting leukotriene activity, MMK contributes to decreased inflammation in the airways, which is beneficial for patients suffering from asthma exacerbations .

Pharmacokinetics

Research indicates that MMK demonstrates favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Elimination : Excreted mainly through feces and urine, with a half-life conducive to once-daily dosing .

Efficacy in Clinical Studies

Several clinical studies have investigated the efficacy of MMK in treating asthma:

  • Monotherapy vs. Combination Therapy :
    • A study involving 328 pediatric patients demonstrated that MMK administered as monotherapy resulted in significant improvements in asthma control scores after 12 weeks compared to baseline measurements (ACQ score decreased from 1.67 to 0.50) .
    • In combination with inhaled corticosteroids (ICS), MMK showed enhanced efficacy, with 70.9% of patients achieving control at 12 weeks compared to 52.9% at four weeks .
  • Forced Degradation Studies :
    • Stability studies conducted under various stress conditions (acidic, alkaline, oxidative) confirmed that MMK maintains its integrity and biological activity under these conditions, demonstrating its robustness as a pharmaceutical agent .

Case Studies

Several case reports highlight the clinical application of MMK:

  • Asthma Control : In a cohort study involving children with poorly controlled asthma, those treated with MMK showed a significant reduction in emergency room visits and hospitalizations compared to those receiving standard care .
  • Allergic Rhinitis : Patients experiencing seasonal allergies reported substantial relief from symptoms when using MMK as part of their treatment regimen .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to its parent compound Montelukast.

Parameter Montelukast This compound
Mechanism of Action CysLT1 receptor antagonistCysLT1 receptor antagonist
Efficacy in Asthma Control Moderate efficacyHigh efficacy
Inflammatory Response Reduction Significant reductionEnhanced reduction
Side Effects Profile Common side effectsPotentially reduced side effects
Stability Under Stress Conditions Moderate stabilityHigh stability

属性

IUPAC Name

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOVNSFPNMSRY-OTVRWNPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239556
Record name Montelukast methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937275-23-5
Record name Montelukast methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。